molecular formula C9H9ClN2 B13031159 4-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1638767-19-7

4-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13031159
CAS No.: 1638767-19-7
M. Wt: 180.63 g/mol
InChI Key: ZCRATPLKKSYOBX-UHFFFAOYSA-N
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Description

4-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound that features a pyrrolo[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the chloromethylation of 3-methyl-1H-pyrrolo[2,3-b]pyridine. One common method includes the reaction of 3-methyl-1H-pyrrolo[2,3-b]pyridine with formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl group at the 4-position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chloromethylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to enhance the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include azides, thiols, and amine derivatives.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include methyl derivatives.

Scientific Research Applications

4-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-(chloromethyl)pyridine
  • 3-(chloromethyl)pyridine
  • 2-(chloromethyl)pyridine
  • 4-(bromomethyl)pyridine

Uniqueness

4-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its pyrrolo[2,3-b]pyridine core, which imparts distinct electronic and steric properties compared to other chloromethylated pyridines. This uniqueness makes it a valuable scaffold for the development of novel bioactive molecules and materials .

Properties

IUPAC Name

4-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-6-5-12-9-8(6)7(4-10)2-3-11-9/h2-3,5H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRATPLKKSYOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=CC(=C12)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701215407
Record name 1H-Pyrrolo[2,3-b]pyridine, 4-(chloromethyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638767-19-7
Record name 1H-Pyrrolo[2,3-b]pyridine, 4-(chloromethyl)-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638767-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine, 4-(chloromethyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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